molecular formula C12H20N4O B1482092 (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098074-52-1

(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482092
CAS RN: 2098074-52-1
M. Wt: 236.31 g/mol
InChI Key: CRRGOIVIDQKZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known as CTAZM, is a synthetic small molecule that has been studied for its potential applications in various scientific research areas. CTAZM has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action and its advantages and limitations.

Scientific Research Applications

Drug Discovery

The 1,2,3-triazole core is structurally similar to the amide bond, making it a valuable scaffold in medicinal chemistry. It’s known for high chemical stability and hydrogen bonding ability, which are crucial for drug-receptor interactions . This compound could be explored for the development of new pharmaceuticals, particularly as a mimic of peptide linkages in enzyme inhibitors or receptor ligands.

Organic Synthesis

Due to its stability and reactivity, the 1,2,3-triazole moiety can serve as an intermediate in organic synthesis . It can participate in various reactions, including cycloadditions and substitutions, to create complex organic molecules. This makes it a useful tool for chemists in the synthesis of diverse organic compounds.

Polymer Chemistry

In polymer science, the 1,2,3-triazole ring can be used to create polymers with enhanced properties . Its incorporation into polymer backbones can lead to materials with greater thermal stability, mechanical strength, and chemical resistance, which are desirable traits for industrial applications.

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding makes it an excellent candidate for designing supramolecular structures . It can be used to create host-guest systems, molecular recognition frameworks, and self-assembling materials, which are fundamental in the development of nanotechnology and molecular machines.

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. The 1,2,3-triazole ring can facilitate the linking of biomolecules like proteins and nucleic acids without disrupting their native functions . This is particularly useful in the field of biochemistry for studying biological processes or developing diagnostic tools.

Chemical Biology

In chemical biology, the triazole ring can be used to modify biological molecules or create small-molecule probes . These modifications can help in understanding biological pathways, protein functions, and the molecular basis of diseases, paving the way for new therapeutic strategies.

Fluorescent Imaging

The 1,2,3-triazole ring can be incorporated into fluorescent probes due to its electronic properties . These probes can be used in imaging techniques to visualize cellular processes, track the movement of molecules within cells, or detect specific biomarkers in disease diagnosis.

Materials Science

The robustness of the triazole ring makes it suitable for developing new materials with specific functionalities . It can be used to create sensors, coatings, and other materials with unique optical, electronic, or mechanical properties, which have broad implications in technology and industry.

properties

IUPAC Name

[1-(1-cyclohexylazetidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,11-12,17H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRGOIVIDQKZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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